molecular formula C22H20N6O3S2 B2921469 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-57-4

N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2921469
CAS RN: 872597-57-4
M. Wt: 480.56
InChI Key: KHPARRUAOPTTMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Compound X is synthesized through a series of reactions. First, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The synthesis involves multiple steps and careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of Compound X is intricate. It contains a benzothiazole ring, a pyrimidine ring, and an amide group. The presence of sulfur, nitrogen, and oxygen atoms contributes to its diverse properties. Analyzing its IR, 1H NMR, 13C NMR, and mass spectral data provides insights into its structural confirmation .


Physical And Chemical Properties Analysis

  • Melting Point : Compound X exhibits a melting point range of 194–196°C .

Scientific Research Applications

Anticancer Activity

2-Aminothiazole derivatives have been documented for their potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound could potentially inhibit tubulin polymerization, which is a critical process in cell division, thereby disrupting cancer cell growth.

Antimicrobial Activity

The structural motif of 2-aminothiazole is known to possess antimicrobial properties . This includes activity against various bacteria and fungi, making it a valuable candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli and is a component of many diseases. 2-Aminothiazole derivatives exhibit anti-inflammatory activities, which could be harnessed in the treatment of chronic inflammatory diseases .

Antiviral Activity

The 2-aminothiazole scaffold has shown antiviral activities, which could be beneficial in the design of compounds to combat viral infections. The compound may be modified to enhance its efficacy against specific viruses .

Anticonvulsant Activity

Some derivatives of 2-aminothiazole have demonstrated anticonvulsant effects, which could be explored for the treatment of epilepsy and other seizure disorders .

Antidiabetic Activity

2-Aminothiazole derivatives have also been associated with antidiabetic effects, suggesting potential applications in managing diabetes through the modulation of insulin release or glucose metabolism .

Future Directions

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in inflammation and pain . By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of these processes.

properties

IUPAC Name

N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S2/c1-11-3-6-13(7-4-11)19(30)26-17-18(23)27-21(28-20(17)31)32-10-16(29)25-22-24-14-8-5-12(2)9-15(14)33-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPARRUAOPTTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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